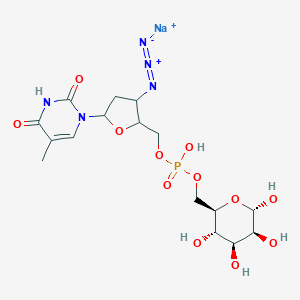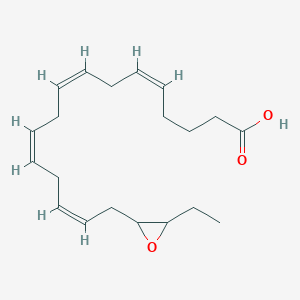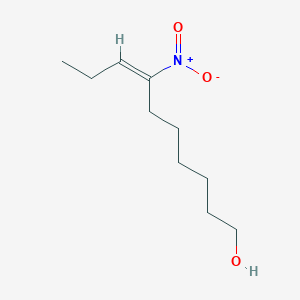
(E)-7-Nitro-7-decen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-7-Nitro-7-decen-1-ol, commonly known as N7D, is a synthetic compound that has gained increasing attention in the scientific community due to its potential applications in various fields, including biomedical research, agriculture, and environmental science. N7D is a nitroalcohol compound that possesses a unique chemical structure, which makes it an attractive target for synthesis and investigation.
Mecanismo De Acción
The mechanism of action of N7D involves the inhibition of bacterial quorum sensing by interfering with the signaling pathways that regulate the expression of virulence genes. N7D has been shown to bind to the receptor protein that is responsible for detecting the signaling molecule produced by bacteria, thereby preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N7D has been shown to have a range of biochemical and physiological effects, including the inhibition of bacterial growth and biofilm formation, the modulation of immune responses, and the regulation of gene expression. N7D has also been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N7D in lab experiments is its high potency and specificity towards bacterial quorum sensing, which allows for the selective inhibition of virulence factors without affecting bacterial growth. However, the synthesis of N7D can be challenging and requires specialized equipment and expertise, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the investigation of N7D, including the development of more efficient synthesis methods, the optimization of its antibacterial activity, and the exploration of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N7D, which could lead to the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of N7D involves the reaction of a long-chain aldehyde with nitric acid and sulfuric acid to form the corresponding nitroalcohol. The reaction is carried out under carefully controlled conditions, and the yield of N7D can be optimized by adjusting the reaction parameters, such as temperature, reaction time, and concentration of reagents.
Aplicaciones Científicas De Investigación
N7D has been extensively studied in the field of biomedical research, where it has shown promising results as a potent inhibitor of bacterial quorum sensing, a process that regulates bacterial virulence and biofilm formation. N7D has been shown to inhibit the production of virulence factors in several pathogenic bacteria, including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, making it a potential candidate for the development of novel antibacterial agents.
Propiedades
Número CAS |
138668-16-3 |
|---|---|
Fórmula molecular |
C10H19NO3 |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
(E)-7-nitrodec-7-en-1-ol |
InChI |
InChI=1S/C10H19NO3/c1-2-7-10(11(13)14)8-5-3-4-6-9-12/h7,12H,2-6,8-9H2,1H3/b10-7+ |
Clave InChI |
UWNFUXZRPSLANA-JXMROGBWSA-N |
SMILES isomérico |
CC/C=C(\CCCCCCO)/[N+](=O)[O-] |
SMILES |
CCC=C(CCCCCCO)[N+](=O)[O-] |
SMILES canónico |
CCC=C(CCCCCCO)[N+](=O)[O-] |
Sinónimos |
(E)-7-Nitro-7-decen-1-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



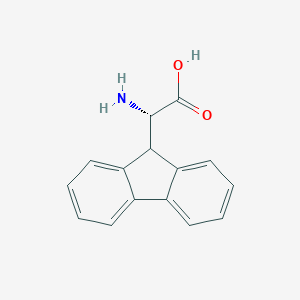
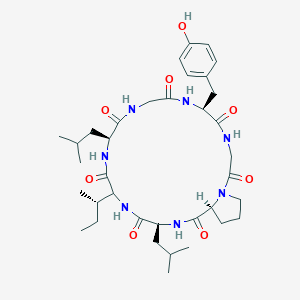
![(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B235845.png)
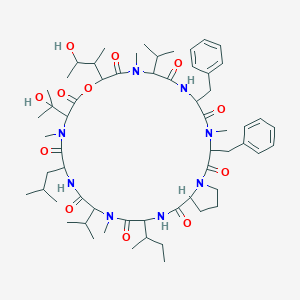
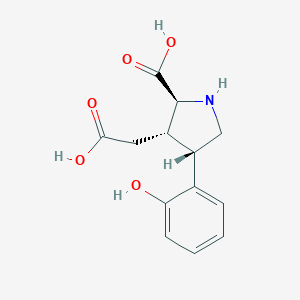
![3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione](/img/structure/B235906.png)
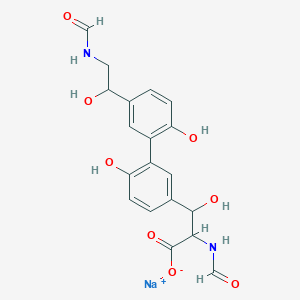
![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)
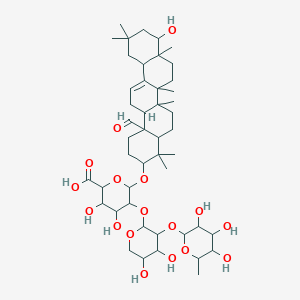
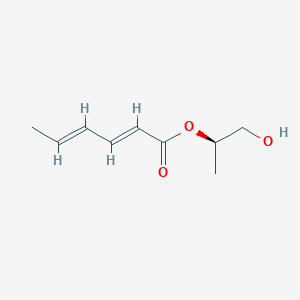
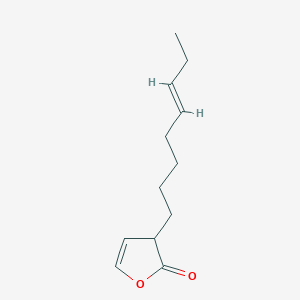
![3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B235941.png)
